molecular formula C14H8N2S4 B116540 2,2'-Dithiobisbenzothiazole CAS No. 120-78-5

2,2'-Dithiobisbenzothiazole

Cat. No. B116540
CAS RN: 120-78-5
M. Wt: 332.5 g/mol
InChI Key: AFZSMODLJJCVPP-UHFFFAOYSA-N
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Patent
US04670556

Procedure details

Following the procedure of Example 24, 50 g (0.3 mole) of 2-mercaptobenzothiazole, 8 mg (0.04 mMole) of Cu(OAc)2.H2O, 40.8 g (2.4 moles) of ammonia and 300 g of water were heated to 50° C., intensively stirred and placed under an oxygen pressure of 4 bars. Uptake of oxygen was immediately recorded and a deposit of dibenzothiazolyl disulphide was formed. After a reaction time of 2.5 hours, the 2-mercaptobenzothiazole conversion amounted to 95.4% and the yield of dibenzothiazolyl disulphide to 94.1% of the theoretical yield (selectivity: 98.6%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 mg
Type
catalyst
Reaction Step Four
Name
Quantity
300 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[NH3:11].O=O>CC([O-])=O.CC([O-])=O.[Cu+2].O.O>[CH:8]1[CH:7]=[C:5]2[N:6]=[C:2]([S:1][S:1][C:2]3[S:3][C:4]4[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=4)[N:11]=3)[S:3][C:4]2=[CH:10][CH:9]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2
Step Two
Name
Quantity
40.8 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
8 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2].O
Step Five
Name
Quantity
300 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
intensively stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.